1,2-Ethanedithiol
Overview
Description
1,2-Ethanedithiol is an organosulfur compound with the chemical formula C₂H₆S₂. It is a colorless liquid with a strong, unpleasant odor reminiscent of rotten cabbage. This compound is widely used as a building block in organic synthesis and as a ligand for metal ions to prepare metal complexes .
Mechanism of Action
Target of Action
1,2-Ethanedithiol, also known as EDT , is a common building block in organic synthesis and an excellent ligand for metal ions . It primarily targets aldehydes and ketones .
Mode of Action
This compound interacts with its targets (aldehydes and ketones) to form 1,3-dithiolanes . The reaction can be represented as follows:
Biochemical Analysis
Biochemical Properties
1,2-Ethanedithiol is used as a reagent in organic synthesis to convert carbonyl compounds to thioacetals (1,3-dithiolanes) . It replaces the toxic reagent arsenic trichloride, which is involved in the synthesis of membrane-permeant fluorogenic biarsenicals from precursor dyes fluorescein and resorufin .
Cellular Effects
It has been reported that this compound can improve the performance of quantum-dot LEDs . The main effect of in situ this compound treatment on a quantum dot layer spin-coated onto a ZnO layer was a vacuum-level shift due to dipole moments on the surface of the quantum dot layer and at the interface between quantum dot and ZnO layers .
Molecular Mechanism
It is known that this compound reacts with aldehydes and ketones to give 1,3-dithiolanes . This reaction is represented by the following equation :
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanedithiol can be synthesized through several methods:
Laboratory Synthesis: One common method involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.
Commercial Production: Industrially, it is produced by reacting 1,2-dichloroethane with aqueous sodium bisulfide.
Industrial Production Methods:
- The reaction of 1,2-dichloroethane with aqueous sodium bisulfide is the primary industrial method. This process is efficient and yields a high purity product .
Chemical Reactions Analysis
1,2-Ethanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form ethanethiol.
Substitution: It reacts with aldehydes and ketones to form 1,3-dithiolanes, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The reaction with aldehydes and ketones typically occurs under acidic conditions.
Major Products Formed:
Disulfides: Formed through oxidation.
Ethanethiol: Formed through reduction.
1,3-Dithiolanes: Formed through substitution reactions with aldehydes and ketones.
Scientific Research Applications
1,2-Ethanedithiol has numerous applications in scientific research:
Comparison with Similar Compounds
- 1,1-Ethanedithiol
- Ethanethiol
- 1,3-Propanedithiol
- 1,2-Benzenedithiol
- Thiophenol
Uniqueness: 1,2-Ethanedithiol is unique due to its ability to form stable 1,3-dithiolanes with aldehydes and ketones, making it a valuable reagent in organic synthesis. Its strong odor and reactivity with metal ions also distinguish it from other similar compounds .
Properties
IUPAC Name |
ethane-1,2-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMPLPIFKRHAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27515-15-7 | |
Record name | 1,2-Ethanedithiol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27515-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9052187 | |
Record name | Ethane-1,2-dithiol | |
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Molecular Weight |
94.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant repulsive odor; [CHEMINFO], Liquid, clear to light green liquid with pungent, nauseating mercaptan odour | |
Record name | 1,2-Ethanedithiol | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | 1,2-Ethanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
146 °C at 760 mm Hg, 144.00 to 146.00 °C. @ 760.00 mm Hg | |
Record name | 1,2-ETHANEDITHIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |
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Record name | 1,2-Ethanedithiol | |
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Solubility |
Freely soluble in alkalies, Soluble in ethanol, ether, acetone, and benzene; slightly soluble in alkali., Soluble in oxygenated solvents, insoluble in water; miscible in fat | |
Record name | 1,2-ETHANEDITHIOL | |
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Record name | 1,2-Ethanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/501/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.123 at 23.5 °C, 1.123-1.124 (d20/4) | |
Record name | 1,2-ETHANEDITHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-Ethanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/501/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
5.61 [mmHg], 5.61 mm Hg at 25 °C /Extrapolated/ | |
Record name | 1,2-Ethanedithiol | |
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Color/Form |
Liquid | |
CAS No. |
540-63-6 | |
Record name | 1,2-Ethanedithiol | |
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Record name | 1,2-ETHANEDITHIOL | |
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Record name | Ethane-1,2-dithiol | |
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Record name | Ethane-1,2-dithiol | |
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Record name | 1,2-ETHANEDITHIOL | |
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Record name | 1,2-Ethanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-41.2 °C | |
Record name | 1,2-ETHANEDITHIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2828 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-Ethanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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